1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid
CAS No.: 85187-25-3
Cat. No.: VC17036853
Molecular Formula: C32H53N3O5S
Molecular Weight: 591.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85187-25-3 |
|---|---|
| Molecular Formula | C32H53N3O5S |
| Molecular Weight | 591.8 g/mol |
| IUPAC Name | 1-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)amino]-1-oxodocosane-2-sulfonic acid |
| Standard InChI | InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40) |
| Standard InChI Key | OTTPKZJATIFDTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCC(C(=O)NC1=NN(C(=O)C1)CC2=CC=CC=C2)S(=O)(=O)O |
Introduction
Molecular Architecture and Physicochemical Properties
The compound’s molecular formula is C₃₂H₅₃N₃O₅S, with a molecular weight of 591.84532 g/mol . Its structure integrates three key moieties:
-
A benzyl-substituted pyrazol-5-one ring: The 1-benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl group features a five-membered heterocycle with a ketone at position 5 and a benzyl group at position 1. This moiety is structurally analogous to 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazol (CAS 729-19-1), which shares the pyrazoline core but lacks the extended alkyl chain and sulphonic acid group .
-
A docosane-derived acyl chain: The 22-carbon alkyl chain (docosane) is functionalized with an amide bond at position 1 and a sulphonic acid group at position 2. The sulphonic acid group enhances water solubility, a critical feature for bioavailability in pharmaceutical formulations.
-
Sulphonic acid group: Positioned at carbon 2 of the docosane chain, this group confers strong acidity (pKa ~1–2), enabling salt formation and ionic interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 591.84532 g/mol | |
| Assay Purity | ≥99% | |
| Appearance | White powder | |
| Solubility | Water-soluble (sulphonic acid) | Inferred |
| Storage Conditions | Ambient temperature |
Pharmaceutical Applications and Mechanistic Hypotheses
The compound’s primary use lies in the pharmaceutical industry, though exact indications remain undisclosed . Based on structural analogs:
-
Surfactant Properties: The amphiphilic structure (hydrophobic docosane chain + hydrophilic sulphonic acid) suggests utility as a drug delivery enhancer, improving solubility of lipophilic active ingredients.
-
Enzyme Inhibition: Pyrazol-5-one derivatives are known inhibitors of cyclooxygenase (COX) and xanthine oxidase. For example, 3-amino-1H-pyrazol-5-ol (CAS 53666-79-8) exhibits antioxidant activity via radical scavenging .
-
Antimicrobial Activity: Long alkyl chains (e.g., docosane) disrupt microbial membranes, while sulphonic acids enhance cellular uptake.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Pyrazole Derivatives
| Compound (CAS) | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 85187-25-3 | C₃₂H₅₃N₃O₅S | 22-carbon chain, sulphonic acid | Pharmaceutical |
| 729-19-1 | C₁₆H₁₆N₂ | Benzyl, phenyl substituents | Organic synthesis |
| 53666-79-8 (3-Amino-1H-pyrazol-5-ol) | C₃H₅N₃O | Amino, hydroxyl groups | Antioxidant research |
The elongated alkyl chain in CAS 85187-25-3 distinguishes it from shorter-chain pyrazoles, likely optimizing lipid membrane interaction for targeted drug delivery.
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism, particularly the cleavage of the amide bond in vivo.
-
Structure-Activity Relationships (SAR): Modify the docosane chain length or sulphonic acid position to enhance efficacy.
-
Patent Analysis: Explore WIPO PATENTSCOPE for undisclosed therapeutic applications linked to this structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume